Thorium trifluoride
Description
Thorium trifluoride (ThF₃) is a radioactive compound comprising thorium in the +3 oxidation state bonded to three fluorine atoms. While thorium predominantly forms tetravalent compounds like thorium tetrafluoride (ThF₄) , ThF₃ is a less common species due to thorium’s thermodynamic preference for the +4 oxidation state . Its synthesis typically involves controlled fluorination of thorium oxides or lower-fluorination-state precursors under inert conditions, though detailed protocols are scarce in open literature. Structurally, ThF₃ is hypothesized to adopt a lanthanide-like trifluoride lattice, similar to terbium(III) fluoride (TbF₃) or thulium(III) fluoride (TmF₃), with a trigonal or orthorhombic crystal system .
Properties
CAS No. |
13842-84-7 |
|---|---|
Molecular Formula |
F3Th |
Molecular Weight |
289.033 g/mol |
IUPAC Name |
trifluorothorium |
InChI |
InChI=1S/3FH.Th/h3*1H;/q;;;+3/p-3 |
InChI Key |
NFUSRTKFVSVVEC-UHFFFAOYSA-K |
Canonical SMILES |
F[Th](F)F |
Origin of Product |
United States |
Preparation Methods
Reduction of Thorium Tetrafluoride to this compound
This compound can be synthesized by reducing thorium tetrafluoride with hydrogen gas or other reducing agents under controlled conditions. This step is delicate because it requires precise temperature control to avoid decomposition or formation of other phases.
Hydrofluorination and Gas-Phase Fluorination Techniques
Research literature describes hydrofluorination of thorium oxides using pure hydrofluoric acid gas in a high-temperature reactor. The process involves:
Using high surface area thorium oxide powders prepared by calcination of thorium oxalates.
Exposing the oxide powders to HF gas flow at elevated temperatures (typically 500°C to 900°C) in a fluorination reactor under an inert atmosphere (argon or helium).
The fluorination proceeds as a heterogeneous powder-gas reaction, converting thorium oxide to thorium fluoride.
This method yields high-purity this compound or tetrafluoride depending on the conditions and stoichiometry of the fluorination gas.
Summary Table of Preparation Methods
Detailed Process Description from Patent Literature
A representative detailed process for preparing ultrapure thorium fluoride (primarily ThF4) is described in EP0086056A1 and its related documents:
Wet Conversion: 500 g of 99.9% pure thorium oxide is suspended in 400 mL deionized water and stirred in a boiling water bath for 30 minutes. Electronic-grade aqueous hydrofluoric acid (49 wt%) is added incrementally in 30 mL portions. The reaction produces a hydrated thorium fluoride compound of formula ThF4·(2+n)H2O, with n ≈ 1 for well-crystallized product.
Evaporation: Excess HF and water are evaporated at or below 100°C until the residue reaches a weight ratio of 1.19 ± 0.01 relative to the starting oxide, corresponding to a hydrate with approximately 0.39 moles of water per mole of ThF4.
Dry Conversion: The hydrated product is placed in a graphite boat covered with platinum foil inside a reaction tube. The tube is flushed with dry helium (99.99%) for one hour, then HF gas (99.9%) is introduced at ~2 cm³/s flow rate. The temperature is gradually increased to 1260°C with residence times of about 1 hour at 500°C and 16 hours at 750°C. At 900°C, tetrafluoromethane gas is introduced. After 30 minutes at 1260°C, the system is cooled gradually, stopping CF4 flow at 900°C and HF flow at 700–750°C, with helium flow maintained during cooldown to 500°C and beyond.
Outcome: The process yields ultrapure thorium fluoride with minimized oxide contamination due to the reactive atmosphere removing water and hydrolysis products.
This method emphasizes minimizing water content in the hydrate intermediate to reduce hydrolysis and oxide impurities while balancing processing time and product quality.
Research Findings on Purity and Phase Analysis
X-ray diffraction (XRD) analyses confirm phase purity of thorium fluoride products prepared by these methods.
Differential scanning calorimetry (DSC) measurements validate melting points consistent with high-purity fluorides.
Hydrolysis during dehydration can cause substitution of fluoride ions by oxide ions, leading to contamination. The described wet-to-dry conversion process mitigates this by reactive atmosphere fluorination.
The presence of tetrafluoromethane gas during high-temperature treatment helps maintain fluorine activity and prevent oxide formation.
Chemical Reactions Analysis
Reactions with Sulfur Hexafluoride (SF₆)
Thorium trifluoride participates in gas-phase reactions with SF₆, mediated by thorium cations (Th⁺). Key pathways include:
Fluorine Transfer Reactions
Secondary Reactions
At higher pressures, ThF₂⁺ reacts further with SF₆:
ThF₂⁺ + SF₆ → SF₅⁺ + ThF₄ + SF₃
This exothermic process (ΔH = -657 ± 24 kJ/mol) generates SF₅⁺ as a secondary product.
Thermal Decomposition
At elevated kinetic energies (>1 eV), ThF₃⁺ undergoes decomposition:
ThF₃⁺ → ThF⁺ + F₂ (g)
ThF₂⁺ remains stable under these conditions due to higher endothermicity for decomposition (456 ± 21 kJ/mol) .
Efficiency and Rate Constants
| Reaction | Rate Constant (cm³/s) | Efficiency (k/k<sub>LGS</sub>) |
|---|---|---|
| Th⁺ + SF₆ | 4.5 ± 0.9 × 10⁻¹⁰ | 0.87 ± 0.17 |
| U⁺ + SF₆ | 5.1 ± 1.0 × 10⁻¹⁰ | 0.98 ± 0.20 |
Thermochemical Data
| Reaction | ΔH (kJ/mol) |
|---|---|
| Th⁺ + SF₆ → ThF₃⁺ + SF₃ | -662 ± 9 |
| ThF₃⁺ → ThF⁺ + F₂ | +216 ± 23 |
| ThF₂⁺ + SF₆ → SF₅⁺ + ThF₄ + SF₃ | -657 ± 24 |
Comparative Reactivity with Uranium
This compound exhibits distinct behavior compared to uranium analogues:
-
Fluorine Transfer Limitation : ThF₃⁺ forms preferentially over ThF₄⁺, unlike uranium, which produces UF₄⁺ .
-
Kinetic Stability : ThF₃ resists further fluorination to ThF₄ under standard conditions, whereas UF₄ is more accessible .
Environmental and Industrial Implications
Scientific Research Applications
Thorium trifluoride has several scientific research applications, including:
Nuclear Energy: It is used in the development of thorium-based nuclear reactors, particularly in molten salt reactors.
Optical Coatings: Due to its excellent optical transparency, this compound is used in anti-reflection coatings for optical devices.
Material Science:
Mechanism of Action
The mechanism by which thorium trifluoride exerts its effects is primarily related to its chemical properties. In nuclear applications, this compound acts as a source of thorium, which undergoes nuclear reactions to produce energy . In optical applications, its transparency and refractive index make it suitable for enhancing the performance of optical devices .
Comparison with Similar Compounds
Terbium(III) Fluoride (TbF₃) and Thulium(III) Fluoride (TmF₃)
- Structure : Both TbF₃ and TmF₃ crystallize in the orthorhombic system (space group Pnma), with rare earth ions in a 9-coordinate environment . ThF₃ likely shares this structural motif.
Physical Properties :
Property TbF₃ TmF₃ ThF₃ (Inferred) Melting Point (°C) ~1,200 ~1,150 ~1,300 (estimated) Density (g/cm³) 7.1 7.6 ~9.0 (radioactive) Applications Lasers, phosphors Solid-state devices Nuclear research
Non-Metal Trifluorides: Industrial Relevance
Chlorine Trifluoride (ClF₃) , Nitrogen Trifluoride (NF₃) , and Phosphorus Trifluoride (PF₃)
- Reactivity : ClF₃ is hypergolic and corrosive, used in semiconductor etching , whereas NF₃ and PF₃ are milder fluorinating agents . ThF₃, as a solid, is chemically inert compared to these gases.
- Physical State: All three non-metal trifluorides are gases at room temperature, contrasting sharply with ThF₃’s solid state.
| Property | ClF₃ | NF₃ | PF₃ | ThF₃ |
|---|---|---|---|---|
| Boiling Point (°C) | 11.75 | -129 | -101.8 | N/A (solid) |
| Molecular Weight (g/mol) | 92.45 | 71.00 | 87.97 | 289.04 |
| Hazard Profile | Toxic, oxidizer | Greenhouse gas | Flammable | Radioactive |
Thorium Tetrafluoride (ThF₄)
ThF₄, the more stable thorium fluoride, differs from ThF₃ in:
- Oxidation State : Th⁴⁺ in ThF₄ vs. Th³⁺ in ThF₃.
Research Findings and Data Gaps
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing high-purity thorium trifluoride (ThF₃) in laboratory settings?
- Methodological Answer : ThF₃ is typically synthesized via direct fluorination of thorium dioxide (ThO₂) using ammonium bifluoride (NH₄HF₂) at elevated temperatures (500–700°C). Solid-state reactions require precise stoichiometric control to avoid intermediate phases like ThOF₂. Post-synthesis, purity is verified via X-ray diffraction (XRD) and neutron activation analysis (NAA) to detect trace oxides or unreacted precursors .
Q. Which spectroscopic techniques are most effective for characterizing ThF₃’s structural and electronic properties?
- Methodological Answer :
- XRD : Resolves crystallographic phases and lattice parameters (e.g., orthorhombic vs. hexagonal structures).
- Raman Spectroscopy : Identifies vibrational modes of Th–F bonds, distinguishing between symmetric and asymmetric stretching.
- X-ray Photoelectron Spectroscopy (XPS) : Confirms oxidation states of thorium (Th⁴⁺) and fluorine ligands.
Cross-referencing with thermogravimetric analysis (TGA) ensures thermal stability up to 900°C .
Q. What safety protocols are critical when handling ThF₃ due to its reactivity and toxicity?
- Methodological Answer :
- Chemical Reactivity : ThF₃ reacts vigorously with reducing agents (e.g., sulfur, aluminum) under heat, necessitating inert-atmosphere gloveboxes for manipulation .
- Toxicity : Fluoride ion release requires respiratory protection (NIOSH-approved masks) and adherence to OSHA’s permissible exposure limit (PEL: 2.5 mg/m³). Emergency protocols for HF exposure (e.g., calcium gluconate gel) must be established .
Advanced Research Questions
Q. How can computational models resolve contradictions in ThF₃’s reported thermodynamic properties (e.g., enthalpy of formation)?
- Methodological Answer : Density Functional Theory (DFT) simulations can predict ΔHƒ by modeling ThF₃’s electronic structure. Discrepancies between experimental data (e.g., calorimetry) and theoretical values often arise from approximations in lattice energy calculations. Validating models with hybrid functionals (e.g., HSE06) improves accuracy, while neutron scattering data refines phonon contributions .
Q. What strategies address inconsistencies in ThF₃’s neutron moderation efficiency across different reactor designs?
- Methodological Answer :
- Experimental Replication : Compare neutron cross-section measurements (σₛ) in molten salt reactors (MSRs) vs. solid-fuel systems under identical temperature/purity conditions.
- Controlled Variables : Isolate effects of impurities (e.g., ThOF₂) using ultra-high-vacuum synthesis.
- Multi-scale Modeling : Couple Monte Carlo neutron transport codes with molecular dynamics (MD) simulations to predict moderation behavior in heterogeneous matrices .
Q. How does ThF₃’s reactivity with structural materials (e.g., nickel alloys) impact its viability in next-gen nuclear systems?
- Methodological Answer :
- Corrosion Testing : Expose candidate alloys (e.g., Hastelloy-N) to ThF₃ in molten fluoride salts (700–800°C) for 1,000+ hours. Monitor weight loss and crack propagation via SEM-EDS.
- Mitigation Strategies : Introduce protective coatings (e.g., graphite) or alloy dopants (e.g., titanium) to reduce interfacial reactivity. Validate with in situ electrochemical impedance spectroscopy (EIS) .
Key Research Challenges
- Synthesis Contamination : Trace oxygen incorporation during fluorination alters stoichiometry. Solution: Use ultra-dry NH₄HF₂ and argon-purged reactors .
- Data Reproducibility : Variations in reported σₛ values stem from differing sample geometries. Standardize pellet dimensions (e.g., 10 mm diameter) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
